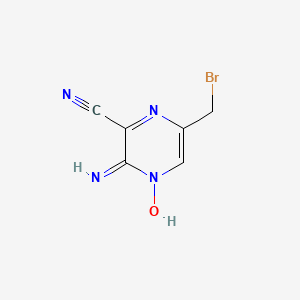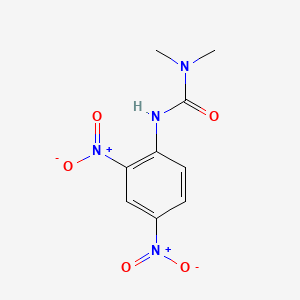
6-(Bromomethyl)-4-hydroxy-3-imino-3,4-dihydropyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Bromomethyl)-4-hydroxy-3-imino-3,4-dihydropyrazine-2-carbonitrile is a complex organic compound with a unique structure that includes a bromomethyl group, a hydroxy group, an imino group, and a dihydropyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-4-hydroxy-3-imino-3,4-dihydropyrazine-2-carbonitrile typically involves multi-step reactions. One common method includes the bromomethylation of a precursor compound using paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) to introduce the bromomethyl group . This method is efficient and minimizes the generation of toxic byproducts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Bromomethyl)-4-hydroxy-3-imino-3,4-dihydropyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imino group can be reduced to form an amine.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of azide or thiol derivatives.
Applications De Recherche Scientifique
6-(Bromomethyl)-4-hydroxy-3-imino-3,4-dihydropyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 6-(Bromomethyl)-4-hydroxy-3-imino-3,4-dihydropyrazine-2-carbonitrile involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxy and imino groups may also participate in hydrogen bonding and other interactions that modulate the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene derivatives: Known for their wide range of biological activities.
Bromothalonil: A compound with similar bromomethyl functionality.
Uniqueness
6-(Bromomethyl)-4-hydroxy-3-imino-3,4-dihydropyrazine-2-carbonitrile is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
65659-60-1 |
|---|---|
Formule moléculaire |
C6H5BrN4O |
Poids moléculaire |
229.03 g/mol |
Nom IUPAC |
6-(bromomethyl)-4-hydroxy-3-iminopyrazine-2-carbonitrile |
InChI |
InChI=1S/C6H5BrN4O/c7-1-4-3-11(12)6(9)5(2-8)10-4/h3,9,12H,1H2 |
Clé InChI |
CIRZVOLJJQUXBN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(C(=N)N1O)C#N)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate](/img/structure/B14467204.png)



selanium bromide](/img/structure/B14467233.png)



![1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene)](/img/structure/B14467251.png)
![1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene](/img/structure/B14467272.png)

![4-Ethenyl-1,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14467277.png)


